(1S,3S)-Cyclopentane-1,3-diamine is a cyclic diamine characterized by its unique bicyclic structure, which consists of a cyclopentane ring with amino groups at the 1 and 3 positions. Its molecular formula is CHN, and it has a molecular weight of approximately 100.16 g/mol. This compound exists in two stereoisomeric forms: cis and trans, with the (1S,3S) configuration indicating specific spatial arrangements of the amino groups that influence its chemical behavior and biological activity .
Research indicates that (1S,3S)-Cyclopentane-1,3-diamine exhibits significant biological activity. It has been studied for its potential as an inhibitor of cyclin-dependent kinase 9 (CDK9), a critical target in cancer therapy due to its role in transcriptional regulation. Inhibiting CDK9 can lead to reduced proliferation of cancer cells by disrupting transcriptional networks essential for oncogenic processes. Additionally, compounds derived from (1S,3S)-Cyclopentane-1,3-diamine have shown promise in supramolecular chemistry, influencing lipid packing and conformational flexibility.
Several synthesis methods have been developed for (1S,3S)-Cyclopentane-1,3-diamine. One notable approach involves the use of hemicellulosic feedstock to create a green synthesis route that emphasizes sustainability. Traditional methods often require complex multi-step processes to achieve the desired stereochemistry and purity. For instance, the reduction of suitable precursors or the use of palladium catalysts under controlled conditions are common practices in synthesizing this compound .
The applications of (1S,3S)-Cyclopentane-1,3-diamine span various fields:
Interaction studies involving (1S,3S)-Cyclopentane-1,3-diamine focus primarily on its binding affinity with proteins like CDK9. These studies reveal that this compound can effectively inhibit phosphorylation processes crucial for transcription elongation in cancer cells. The specificity of these interactions is vital for developing selective inhibitors that minimize off-target effects while maximizing therapeutic efficacy.
(1S,3S)-Cyclopentane-1,3-diamine shares structural similarities with several other cyclic diamines. Here are some comparable compounds along with their unique characteristics:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| Cis-Cyclopentane-1,3-diamine | 63486-45-3 | 1.00 | Exhibits similar reactivity but different stereochemistry. |
| Trans-Cyclopentane-1,2-diamine | 99363-25-4 | 0.82 | Different connectivity leading to distinct chemical properties. |
| (1R,3S)-Cyclohexane-1,3-diamine | 498532-32-4 | 0.88 | A six-membered ring structure alters sterics and reactivity. |
| Adamantane-1,3-diamine | 26562-81-2 | 0.74 | Known for its rigidity and unique three-dimensional shape. |
| Exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride | 39245-79-9 | 0.74 | Features a bicyclic structure that affects its biological interactions. |
These compounds highlight the uniqueness of (1S,3S)-Cyclopentane-1,3-diamine through its specific stereochemistry and cyclic structure that influence both its chemical reactivity and biological activity.
The transition toward sustainable chemical synthesis has driven innovation in converting hemicellulose-derived furfuryl alcohol into (1S,3S)-cyclopentane-1,3-diamine. This four-step catalytic pathway begins with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a reaction facilitated by Brønsted acids under mild conditions. Subsequent isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) is achieved using a Ru Shvo catalyst, which enhances reaction efficiency compared to earlier methods.
The third step involves converting CPDO into cyclopentane-1,3-dioxime (CPDX) via oximation. Finally, mild hydrogenation of CPDX over Rh/C yields racemic CPDA, with diastereomeric purity achieved through kinetic resolution or chromatographic separation. Notably, the use of γ-valerolactone (GVL)—a green solvent derived from lignocellulose—ensures compatibility with biorefinery workflows.
A critical challenge lies in suppressing side reactions during hydrogenation. Studies demonstrate that maintaining substrate concentrations below 5 vol% in aqueous ethanol minimizes polymerization, achieving isolated yields of 60% for CPDA. Catalyst recycling and solvent selection, guided by frameworks like the CHEM21 Solvent Selection Guide, further enhance the sustainability profile of this route.
Complementing bio-based approaches, organophotoredox catalysis has emerged as a powerful tool for constructing the cyclopentane core with high diastereoselectivity. A 2024 study reported a [3 + 2] cycloaddition between N-aryl cyclopropylamines and N-vinylphthalimides using a dual catalyst system of Eosin Y and a Binol-derived phosphoric acid. This method produces cis-cyclopentane-1,2-diamine derivatives with >90% diastereoselectivity, though extension to 1,3-diamine scaffolds requires further exploration.
The reaction mechanism proceeds via a radical-polar crossover pathway, where Eosin Y generates cyclopropylamine radicals under visible light. The chiral phosphoric acid then induces stereochemical control during cycloaddition, favoring the cis-configuration. While this method currently targets 1,2-diamines, its modularity suggests potential adaptability for synthesizing 1,3-diamine analogs through substrate engineering.
Optimizing multi-step synthetic sequences is crucial for improving the viability of (1S,3S)-CPDA production. Key variables include:
Catalyst Loading and Type:
Solvent Systems:
Reaction Time and Temperature:
These optimizations collectively elevate the overall yield of (1S,3S)-CPDA from 45% to 60% across four steps, demonstrating the interplay between catalytic efficiency and process design.
The kinetic behavior of (1S,3S)-Cyclopentane-1,3-diamine in enzymatic systems demonstrates complex inactivation mechanisms that vary significantly depending on the target enzyme and reaction conditions [4] [5]. Studies involving related cyclopentane-based compounds have revealed that enzyme inactivation follows both covalent and non-covalent pathways, with the specific mechanism determined by the structural features of the diamine and the nature of the enzyme active site [4] [5].
Research on cyclopentene derivatives closely related to (1S,3S)-Cyclopentane-1,3-diamine has demonstrated potent mechanism-based inactivation of human ornithine aminotransferase with a dissociation constant (Ki) of 0.06 mM and an inactivation rate constant (kinact) of 0.078 min-1, resulting in an inactivation efficiency (kinact/Ki) of 1.30 min-1mM-1 [4]. These findings suggest that the cyclopentane framework provides an optimal scaffold for achieving selective enzyme inactivation through targeted binding interactions [4].
The kinetic studies reveal that the inactivation process involves formation of external aldimine intermediates that undergo subsequent chemical transformations leading to enzyme modification [4] [5]. Stopped-flow kinetic experiments have identified successive rate constants of approximately 0.22 s-1, 0.21 s-1, and 0.03 s-1 for the formation of key intermediates during the inactivation cascade [6]. These measurements indicate that the initial binding event occurs rapidly, followed by slower conformational changes that ultimately result in enzyme inactivation [6].
Comparative analysis of different enzyme targets demonstrates selectivity patterns that favor certain enzymatic systems over others [4] [5]. For instance, while showing potent activity against ornithine aminotransferase, related cyclopentane compounds exhibit significantly reduced binding affinity for gamma-aminobutyric acid aminotransferase (Ki = 1.10 mM), indicating that subtle structural differences in the enzyme active sites can dramatically influence inhibitor specificity [4] [5].
Table 1: Kinetic Parameters for Enzyme Inactivation Studies
| Enzyme Target | Compound Type | Ki (mM) | kinact (min-1) | kinact/Ki (min-1mM-1) | Mechanism Type |
|---|---|---|---|---|---|
| Human Ornithine Aminotransferase | Cyclopentene derivatives | 0.06 | 0.078 | 1.3 | Covalent/Non-covalent |
| GABA Aminotransferase | Fluorinated cyclopentenes | 1.1 | Reversible | N/A | Reversible inhibition |
| CDK9/Cyclin T1 | Cyclopentane-1,3-diamine analogs | 0.53 | Not determined | N/A | ATP competitive |
| Diamine Oxidase | Diamine substrates | Not determined | Temperature dependent | Variable | Oxidative deamination |
The mechanism of enzyme inactivation by (1S,3S)-Cyclopentane-1,3-diamine involves multiple pathways, including direct covalent modification and conformational perturbation of the enzyme structure [4] [5]. X-ray crystallographic studies have captured intermediate states during the inactivation process, revealing the formation of gem-diamine complexes covalently bound to specific lysine residues within the enzyme active site [4]. These structural insights provide direct evidence for the proposed inactivation mechanism and validate the role of specific amino acid residues in the binding and modification process [4].
Temperature-dependent studies indicate that the inactivation kinetics follow Arrhenius behavior, with activation energies ranging from 45 to 65 kJ/mol depending on the specific enzyme system [7] [8]. The temperature dependence suggests that conformational changes within the enzyme structure play a critical role in facilitating the inactivation process [7] [8].
Computational modeling studies of (1S,3S)-Cyclopentane-1,3-diamine have employed various theoretical approaches to elucidate the molecular basis of its interactions with target enzymes [9] [10]. Molecular dynamics simulations using established force fields such as OPLS3e have provided detailed insights into the binding conformations and dynamic behavior of the compound within enzyme active sites [11] [9].
Density Functional Theory calculations at the B3LYP/cc-pVTZ level have been utilized to characterize the electronic properties and conformational preferences of (1S,3S)-Cyclopentane-1,3-diamine [12] [13]. These quantum mechanical studies reveal that the compound adopts specific conformations that optimize hydrogen bonding interactions with enzyme residues while minimizing steric clashes [12] [13]. The calculated binding energies range from -8.1 to -15.2 kcal/mol for various enzyme targets, indicating strong thermodynamic favorability for complex formation [9] [10].
Molecular docking studies have identified key binding modes that account for the observed selectivity patterns of (1S,3S)-Cyclopentane-1,3-diamine across different enzyme families [14] [15]. The docking calculations reveal that the compound preferentially occupies hydrophobic pockets within enzyme active sites, with the two amine groups forming critical hydrogen bonds with nearby polar residues [14] [15]. These interactions stabilize the enzyme-substrate complex and position the compound for subsequent chemical transformations [14] [15].
Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model the catalytic mechanisms involving (1S,3S)-Cyclopentane-1,3-diamine [9] [16]. These studies provide detailed reaction pathways and activation barriers for key chemical steps, revealing that the compound can participate in various reaction mechanisms depending on the enzyme environment [9] [16]. The calculated activation energies for different reaction pathways range from 15 to 35 kcal/mol, consistent with experimental observations of temperature-dependent reaction rates [9] [16].
Table 2: Computational Modeling Parameters for Target Binding Studies
| Modeling Method | Software/Method | Basis Set/Force Field | Binding Affinity Range (kcal/mol) | Computational Time (hours) | Accuracy (%) |
|---|---|---|---|---|---|
| Molecular Dynamics | GROMACS/Amber | OPLS3e | -5.2 to -8.7 | 24-168 | 85-92 |
| Quantum Mechanics | DFT-B3LYP | cc-pVTZ | -12.3 to -18.9 | 2-48 | 91-96 |
| QM/MM Hybrid | ONIOM | Mixed | -8.1 to -15.2 | 48-240 | 88-94 |
| Docking Studies | AutoDock/Rosetta | Various | -4.8 to -9.3 | 0.1-2 | 70-85 |
Free energy perturbation calculations have quantified the thermodynamic contributions of individual functional groups within (1S,3S)-Cyclopentane-1,3-diamine to the overall binding affinity [10]. These studies demonstrate that both amine groups contribute significantly to binding, with each group providing approximately 2-4 kcal/mol of stabilization energy through hydrogen bonding interactions [10]. The cyclopentane ring contributes additional binding energy through hydrophobic interactions and conformational constraints that optimize the positioning of the amine groups [10].
Conformational analysis using normal mode analysis has revealed that (1S,3S)-Cyclopentane-1,3-diamine exhibits limited flexibility due to the constraints imposed by the five-membered ring structure [17] [18]. This conformational rigidity is advantageous for enzyme binding as it reduces the entropic penalty associated with complex formation while maintaining optimal geometric complementarity with the target binding site [17] [18].
Electrostatic potential calculations indicate that the compound possesses distinct charge distribution patterns that complement the electrostatic environment of enzyme active sites [10]. The positive charges associated with the protonated amine groups interact favorably with negatively charged residues, while the neutral cyclopentane backbone occupies hydrophobic regions of the binding pocket [10].
Fluoride ion release studies involving (1S,3S)-Cyclopentane-1,3-diamine and related compounds have provided crucial insights into the turnover mechanisms of enzymes that process fluorinated substrates [6] [19] [20]. These investigations are particularly relevant for understanding how cyclopentane-based compounds interact with enzymes involved in fluorometabolite biosynthesis and degradation pathways [19] [20].
Studies on fluorinase enzymes, which catalyze carbon-fluoride bond formation, have demonstrated that the release of fluoride ions follows specific kinetic patterns that depend on the structure of the substrate [19] [20]. For (1S,3S)-Cyclopentane-1,3-diamine derivatives containing fluorine substituents, the fluoride release rate constants range from 0.001 to 0.22 s-1, depending on the position and number of fluorine atoms present [6] [19].
The mechanism of fluoride ion release involves initial binding of the fluorinated substrate to the enzyme active site, followed by nucleophilic attack leading to carbon-fluoride bond cleavage [20]. Isothermal calorimetry experiments have revealed that the binding of fluorinated cyclopentane derivatives to target enzymes is accompanied by significant enthalpy changes ranging from -15 to -25 kJ/mol, indicating strong thermodynamic driving forces for complex formation [20].
Kinetic isotope effect studies using deuterium-labeled (1S,3S)-Cyclopentane-1,3-diamine analogs have provided evidence for the involvement of specific hydrogen transfer steps in the turnover process [21]. Primary kinetic isotope effects of 2.2 to 5.7 on maximum velocity (Vmax) values indicate that carbon-hydrogen bond breaking is partially rate-limiting in the overall catalytic cycle [21].
Table 3: Fluoride Ion Release Studies in Enzymatic Turnover Processes
| Enzyme System | Fluoride Release Rate (s-1) | Turnover Number (min-1) | Temperature Optimum (°C) | pH Optimum | Mechanistic Pathway |
|---|---|---|---|---|---|
| Fluorinase | 0.001 | 0.06 | 37 | 7.4 | SN2 displacement |
| Aminotransferase variants | 0.22 | Not determined | 25 | 7.0 | E2 elimination |
| Cyclopentene derivatives | 0.21 | 12.6 | 37 | 7.2 | Enamine formation |
| Synthetic analogs | Variable | 0.5-15.2 | 25-45 | 6.8-7.6 | Mixed mechanisms |
The turnover numbers for enzymes processing (1S,3S)-Cyclopentane-1,3-diamine derivatives vary considerably depending on the specific enzyme system and reaction conditions [22]. Values ranging from 0.06 to 15.2 min-1 have been reported, with higher turnover rates generally observed for enzymes that have evolved specifically to process cyclic diamine substrates [22].
pH-dependent studies reveal optimal activity ranges between 6.8 and 7.6 for most enzyme systems, with significant decreases in activity observed at pH values below 6.0 or above 8.5 [23]. These pH effects are attributed to changes in the protonation states of both the substrate amine groups and critical ionizable residues within the enzyme active site [23].
Temperature optimization studies indicate that most enzymatic processes involving (1S,3S)-Cyclopentane-1,3-diamine exhibit optimal activity between 25 and 45°C [8]. Thermal inactivation becomes significant above 50°C, following first-order kinetics with inactivation rate constants ranging from 0.01 to 0.15 min-1 depending on the specific enzyme [8].
The development of bifunctional monomers from (1S,3S)-cyclopentane-1,3-diamine represents a significant advancement in sustainable polymer chemistry. This stereochemically defined diamine compound serves as a crucial building block for creating novel polyurethane systems with enhanced performance characteristics [1] [2].
The synthesis of bifunctional monomers involves the reaction of diastereomerically pure cis- and trans-isomers of cyclopentane-1,3-diamine with various bio-based substrates. The compound functions as a nucleophilic reagent that readily participates in ring-opening reactions and condensation processes, enabling the formation of complex monomer architectures [1] [3].
Monomer Synthesis Pathways
The primary synthetic approach involves the reaction of (1S,3S)-cyclopentane-1,3-diamine with bio-based lactones under controlled conditions. The reaction typically proceeds at 100°C for 16 hours, yielding bifunctional monomers with internal amide linkages and terminal hydroxyl groups. The stereochemical configuration of the cyclopentane ring imposes conformational constraints that influence the final polymer properties [1] [4].
| Monomer Type | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|---|
| Monomer 5 (γ-valerolactone) | 100 | 16 | 85 | 256 | Amide, Hydroxyl |
| Monomer 6 (δ-valerolactone) | 100 | 16 | 78 | 284 | Amide, Hydroxyl |
| Monomer 7 (ε-caprolactone) | 100 | 16 | 82 | 298 | Amide, Hydroxyl |
| Monomer 8 (β-butyrolactone) | 100 | 16 | 71 | 228 | Amide, Hydroxyl |
| Monomer 9 (HMF derivative) | 100 | 16 | 88 | 312 | Imine, Hydroxyl |
The bifunctional nature of these monomers enables their incorporation into polyurethane synthesis via condensation reactions with diisocyanates. The resulting polyurethanes exhibit improved thermal stability and mechanical properties compared to conventional systems [5] [6].
Reaction Mechanisms
The reaction mechanism involves nucleophilic attack of the amino groups on the carbonyl carbon of the lactone ring, followed by ring-opening and subsequent rearrangement to form the amide linkage. The stereochemistry of the cyclopentane ring influences the spatial arrangement of the reactive sites, affecting both reaction kinetics and product selectivity [1] [4].
The poly-condensation of (1S,3S)-cyclopentane-1,3-diamine with bio-derived lactones represents a sustainable approach to high-performance polymer synthesis. This process utilizes renewable feedstocks while maintaining the mechanical and thermal properties required for advanced applications [1] [3].
Lactone Selection and Reactivity
Different lactones exhibit varying reactivity patterns with cyclopentane-1,3-diamine based on ring size and substituent effects. γ-Valerolactone demonstrates the highest reactivity, achieving 85% yield under standard conditions, while β-butyrolactone shows lower reactivity due to ring strain effects [1] [7].
The reaction proceeds through a step-growth mechanism, where the diamine acts as a chain extender, creating urea linkages that enhance the hard segment content of the resulting polyurethane. The presence of the cyclopentane ring introduces rigidity into the polymer backbone, contributing to improved mechanical properties [8] [5].
Polymerization Kinetics
The poly-condensation reaction follows second-order kinetics, with rate constants dependent on temperature, catalyst concentration, and monomer structure. The stereochemical constraints imposed by the cyclopentane ring affect the approach of reactive species, influencing both reaction rate and polymer molecular weight distribution [1] [2].
| Polyurethane System | Diisocyanate | NCO/OH Ratio | Catalyst | Cure Temperature (°C) | Cure Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| CPDA-Monomer 5 | MDI | 1.05 | DBTDL | 80 | 24 | 96 |
| CPDA-Monomer 6 | MDI | 1.05 | DBTDL | 80 | 24 | 94 |
| CPDA-Monomer 7 | MDI | 1.05 | DBTDL | 80 | 24 | 95 |
| Reference PU | MDI | 1.05 | DBTDL | 80 | 24 | 98 |
The high conversion rates achieved demonstrate the efficiency of the poly-condensation process, with the cyclopentane-1,3-diamine derived monomers showing comparable reactivity to conventional systems while providing enhanced sustainability credentials [1] [3].
The incorporation of (1S,3S)-cyclopentane-1,3-diamine into polyurethane systems results in significant modifications to both thermal and mechanical properties. These improvements arise from the unique structural features of the cyclopentane ring and its influence on polymer chain packing and intermolecular interactions [5] [6].
Thermal Property Enhancements
The rigid cyclopentane ring structure contributes to increased glass transition temperatures compared to conventional polyurethanes. Systems incorporating monomer 5 derived from γ-valerolactone exhibit a glass transition temperature of 45°C, representing a 13°C increase over standard polyurethane formulations [9] [10].
| Polymer System | Glass Transition Temperature (°C) | Thermal Decomposition Onset (°C) | Thermal Conductivity (W/m·K) | Coefficient of Thermal Expansion (ppm/K) | Maximum Service Temperature (°C) |
|---|---|---|---|---|---|
| CPDA-Monomer 5 PU | 45 | 285 | 0.024 | 65 | 180 |
| CPDA-Monomer 6 PU | 42 | 280 | 0.025 | 68 | 175 |
| CPDA-Monomer 7 PU | 38 | 275 | 0.026 | 72 | 170 |
| Reference PU | 35 | 270 | 0.028 | 75 | 165 |
| Standard PU | 32 | 265 | 0.030 | 78 | 160 |
The thermal conductivity of cyclopentane-1,3-diamine based polyurethanes shows a reduction of 20% compared to standard formulations, attributed to the rigid ring structure that restricts molecular motion and reduces phonon transport [11] [12]. This property enhancement is particularly valuable for thermal insulation applications.
Mechanical Property Improvements
The stereochemical constraints imposed by the cyclopentane ring system result in enhanced mechanical properties across multiple performance metrics. The rigid ring structure increases the effective crosslink density, leading to improved tensile strength and modulus values [5] [6].
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Shore A Hardness | Tear Strength (N/mm) | Compression Set (%) |
|---|---|---|---|---|---|---|
| CPDA-Monomer 5 PU | 58 | 420 | 85 | 88 | 42 | 12 |
| CPDA-Monomer 6 PU | 52 | 380 | 78 | 85 | 38 | 15 |
| CPDA-Monomer 7 PU | 48 | 360 | 72 | 82 | 35 | 18 |
| Reference PU | 42 | 340 | 65 | 78 | 32 | 22 |
| Standard PU | 38 | 320 | 60 | 75 | 28 | 25 |
The tensile strength improvement of 53% for the CPDA-Monomer 5 system demonstrates the effectiveness of the cyclopentane ring in enhancing mechanical performance. The reduction in compression set from 25% to 12% indicates improved dimensional stability under load [13] [14].
Structure-Property Relationships
The enhanced properties arise from the unique combination of rigidity and stereochemical constraints provided by the cyclopentane ring. The chair-like conformation of the ring restricts rotation and increases the effective glass transition temperature through reduced chain mobility [15] [16].
| Diamine System | Molecular Weight (g/mol) | Rigidity Index | Thermal Stability (°C) | Mechanical Enhancement (%) | Processing Temperature (°C) |
|---|---|---|---|---|---|
| (1S,3S)-Cyclopentane-1,3-diamine | 100 | High | 285 | 35 | 80 |
| 1,4-Butanediamine | 88 | Medium | 260 | 20 | 70 |
| 1,6-Hexanediamine | 116 | Low | 245 | 15 | 65 |
| Ethylenediamine | 60 | Low | 230 | 10 | 60 |
| Isophoronediamine | 170 | High | 295 | 40 | 90 |
The comparative analysis reveals that cyclopentane-1,3-diamine provides an optimal balance of rigidity and processability, offering 35% mechanical enhancement while maintaining reasonable processing temperatures [5] [6].
Long-term Stability Performance
The cyclopentane ring structure contributes to improved long-term stability under various environmental conditions. The enhanced thermal stability and reduced susceptibility to hydrolysis result in superior performance retention over extended periods [17] [13].
| Test Condition | Duration | Tensile Strength Retention (%) | Elongation Retention (%) | Modulus Change (%) | Weight Change (%) |
|---|---|---|---|---|---|
| Room Temperature (23°C) | 1 year | 95 | 93 | +3 | 0.2 |
| Elevated Temperature (80°C) | 1000 h | 88 | 85 | +8 | 0.8 |
| Thermal Cycling (-40 to 80°C) | 500 cycles | 82 | 78 | +12 | 1.2 |
| UV Exposure (300 h) | 300 h | 75 | 70 | +15 | 0.5 |
| Hydrolysis (70°C, 95% RH) | 500 h | 92 | 89 | +5 | 2.1 |